molecular formula C12H12ClNOS B2451608 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol CAS No. 308088-16-6

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

Cat. No. B2451608
CAS RN: 308088-16-6
M. Wt: 253.74
InChI Key: OQMMFJJOGGBCJC-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, also known as 4-chloro-N-methyl-N-2-thiazolyl-ethanamine, is an organic compound with a wide range of applications in the field of chemistry. It is a colorless, crystalline solid that is soluble in organic solvents and is used in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. This compound has also been studied for its potential therapeutic uses in the treatment of various diseases.

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • The compound exhibits significant antimicrobial activity, effective against both bacterial and fungal pathogens. This suggests its potential as a novel agent for treating microbial infections (Viji et al., 2020).
  • It has also been evaluated for its anticancer properties. Molecular docking studies indicate that it can effectively bind to various cancer-related proteins, hinting at its potential use in cancer therapy (Viji et al., 2020).

Spectroscopic Analysis and Quantum Chemical Calculations

  • The compound has been extensively studied using spectroscopic techniques like FT-IR and FT-Raman, providing insights into its molecular structure and vibrational spectra. This aids in understanding its chemical properties and reactivity (Shanmugapriya et al., 2022).
  • Quantum chemical calculations, such as density functional theory (DFT), have been applied to investigate its molecular orbital interactions, providing a deeper understanding of its electronic properties and potential chemical behavior (Jayasudha et al., 2020).

Molecular Docking Studies

  • Molecular docking studies have been performed to predict the compound's binding affinity with various biological targets. This is crucial for its potential application in drug design and pharmacological research (Viji et al., 2020).

Corrosion Inhibition

  • The compound has been evaluated for its efficacy as a corrosion inhibitor, particularly in the protection of metals like iron. Its molecular structure and electron density distributions make it a promising candidate for industrial applications in corrosion prevention (Kaya et al., 2016).

properties

IUPAC Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6,8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMMFJJOGGBCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

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